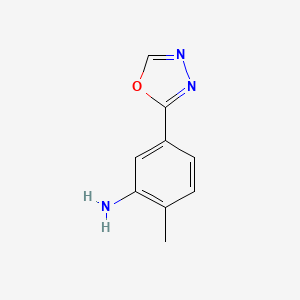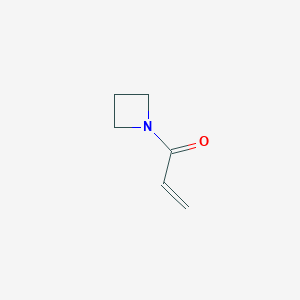
2-(4-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Amino-5-methyl-1H-pyrazol-1-yl)propanoic Acid, also known as AMPA, is an amino acid derivative that is commonly used in the synthesis of various organic compounds. It has a wide range of applications in the fields of biochemistry, pharmacology, and medicine. AMPA is a structural analog of glutamate, an important neurotransmitter in the central nervous system. It is also known to have a wide range of biological activities, including anticonvulsant, anti-inflammatory, and anti-cancer properties.
科学研究应用
2-(4-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid has been widely studied for its potential therapeutic applications. It has been found to be effective in the treatment of epilepsy, depression, anxiety, and other neurological disorders. In addition, it has been studied for its potential anti-cancer properties. In particular, this compound has been shown to inhibit the growth of certain types of cancer cells, such as breast and colon cancer cells. Furthermore, it has been found to possess anti-inflammatory, antioxidant, and neuroprotective properties.
作用机制
Target of Action
Compounds with similar structures, such as imidazole-containing compounds, have been found to interact with a broad range of targets, including various enzymes and receptors .
Mode of Action
For instance, some pyrazole derivatives have been found to inhibit enzymes or modulate receptor activity, leading to changes in cellular processes .
Biochemical Pathways
For example, some imidazole derivatives have been found to affect pathways related to inflammation, tumor growth, diabetes, and various microbial infections .
Result of Action
Based on the known effects of similar compounds, it’s possible that this compound could have a range of effects, such as anti-inflammatory, antitumor, antidiabetic, and antimicrobial activities .
实验室实验的优点和局限性
The use of 2-(4-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid in laboratory experiments has several advantages. First, it is a relatively inexpensive compound, making it cost-effective for use in research. Second, it is relatively easy to synthesize, allowing for quick and efficient production of the compound. Finally, it has a wide range of biological activities, making it a useful tool for studying a variety of biological processes. However, there are also some limitations to its use. For example, it is not water-soluble, making it difficult to use in aqueous solutions. In addition, it is not as stable as other compounds, making it difficult to store for long periods of time.
未来方向
The potential therapeutic applications of 2-(4-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid are still being explored. In particular, further research is needed to better understand its mechanism of action and its effects on various diseases and disorders. Additionally, further research is needed to explore the potential anti-cancer properties of this compound and to develop more effective methods for synthesizing the compound. Finally, more research is needed to develop more efficient methods for delivering this compound to the brain, as well as more efficient ways of targeting the compound to specific areas of the brain.
合成方法
2-(4-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid can be synthesized by several different methods. One of the most common methods involves the reaction of 4-amino-5-methyl-1H-pyrazole-1-carboxylic acid with glycine in the presence of an acid catalyst. This reaction produces a compound known as this compound. The reaction is typically carried out at room temperature and can be completed in a few hours.
属性
IUPAC Name |
2-(4-amino-5-methylpyrazol-1-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-4-6(8)3-9-10(4)5(2)7(11)12/h3,5H,8H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXQXKLZMIYCHNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C(C)C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(1S,5R)-6-azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride](/img/structure/B6143924.png)

![N-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]-4-oxo-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B6143930.png)


![3-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B6143949.png)
![5-[(4-amino-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid](/img/structure/B6143950.png)
![4-chloro-N-[(4-fluorophenyl)methyl]-N-{[4-(hydrazinecarbonyl)phenyl]methyl}benzene-1-sulfonamide](/img/structure/B6143975.png)
